molecular formula C12H16F9NO2 B6286613 N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% CAS No. 1858256-65-1

N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%

Cat. No. B6286613
CAS RN: 1858256-65-1
M. Wt: 377.25 g/mol
InChI Key: SMQKFECQYJOWKT-UHFFFAOYSA-N
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Description

N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% (NFHCTBE-80) is a chemical compound that is used in various scientific applications. It is a fluorinated derivative of carbamic acid, which is an organic compound that is composed of carbon, nitrogen, and oxygen. It is a colorless, odorless solid with a melting point of approximately -60°C. NFHCTBE-80 has a wide range of uses in the scientific field, including as a solvent for organic synthesis, as a reagent for chemical synthesis, and as a surfactant for surface-active agents.

Scientific Research Applications

N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% has a wide range of applications in scientific research. It is used as a solvent for organic synthesis, as a reagent for chemical synthesis, and as a surfactant for surface-active agents. It is also used as a catalyst for reactions such as the hydrolysis of esters, the formation of amides, and the synthesis of polymers. N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% has also been used in the synthesis of pharmaceuticals and in the production of semiconductors.

Mechanism of Action

The mechanism of action of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% is not fully understood. However, it is believed to act as a catalyst for certain reactions, such as the hydrolysis of esters, the formation of amides, and the synthesis of polymers. It is also thought to act as a surfactant, increasing the surface tension of a solution and allowing for better contact between the molecules in the solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% have not been extensively studied. However, it is believed to have low toxicity and is not known to be an irritant to the skin or eyes. It is also not known to be a carcinogen, mutagen, or teratogen.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% in laboratory experiments include its low toxicity, its ability to act as a catalyst for certain reactions, and its ability to act as a surfactant. Some of the limitations of using N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% in laboratory experiments include its low solubility in water, its relatively high cost, and its limited availability.

Future Directions

There are many potential future directions for N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals and semiconductors. Additionally, further research into the development of more efficient and cost-effective synthesis methods for N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% could be beneficial. Finally, research into the potential use of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% as a surfactant in industrial applications could be beneficial.

Synthesis Methods

N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% is synthesized through a multi-step process. The first step involves the reaction of 1,3-dibromopropane with a base such as sodium hydroxide to form 3-bromopropionic acid. The second step involves the reaction of 3-bromopropionic acid with an amine such as triethylamine to form the desired N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%. The final step involves the purification of the N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% by recrystallization.

properties

IUPAC Name

tert-butyl N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F9NO2/c1-8(2,3)24-7(23)22-6-4-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQKFECQYJOWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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